molecular formula C22H22N4O B214086 2-[4-(Diphenylacetyl)-1-piperazinyl]pyrimidine

2-[4-(Diphenylacetyl)-1-piperazinyl]pyrimidine

Cat. No. B214086
M. Wt: 358.4 g/mol
InChI Key: WDIXXOMXGWLXTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Diphenylacetyl)-1-piperazinyl]pyrimidine, also known as UMB24, is a novel compound that has been synthesized and tested for its potential as a therapeutic agent. This compound has shown promising results in scientific research, particularly in the field of cancer treatment.

Mechanism of Action

The exact mechanism of action of 2-[4-(Diphenylacetyl)-1-piperazinyl]pyrimidine is not fully understood, but it is believed to inhibit the activity of protein kinase CK2, which is an important regulator of cell growth and survival. By inhibiting CK2 activity, 2-[4-(Diphenylacetyl)-1-piperazinyl]pyrimidine can induce apoptosis in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects
2-[4-(Diphenylacetyl)-1-piperazinyl]pyrimidine has been found to have a number of biochemical and physiological effects in cancer cells. It can induce cell cycle arrest, inhibit cell migration and invasion, and decrease the expression of various oncogenes. In addition, 2-[4-(Diphenylacetyl)-1-piperazinyl]pyrimidine has been shown to have minimal toxicity in normal cells, which is an important consideration for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-(Diphenylacetyl)-1-piperazinyl]pyrimidine for lab experiments is its potency and specificity for cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, 2-[4-(Diphenylacetyl)-1-piperazinyl]pyrimidine has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are a number of future directions for 2-[4-(Diphenylacetyl)-1-piperazinyl]pyrimidine research. One area of interest is the development of more stable and soluble analogs of 2-[4-(Diphenylacetyl)-1-piperazinyl]pyrimidine that can be used in a wider range of experimental conditions. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 2-[4-(Diphenylacetyl)-1-piperazinyl]pyrimidine treatment. Finally, 2-[4-(Diphenylacetyl)-1-piperazinyl]pyrimidine may have potential in combination therapy with other anti-cancer agents, which could enhance its effectiveness in cancer treatment.
Conclusion
2-[4-(Diphenylacetyl)-1-piperazinyl]pyrimidine is a novel compound that has shown promising results in scientific research as a potential therapeutic agent for cancer treatment. Its mechanism of action and biochemical and physiological effects make it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, further research is needed to fully understand its potential and limitations, and to identify new directions for its development and application.

Synthesis Methods

The synthesis of 2-[4-(Diphenylacetyl)-1-piperazinyl]pyrimidine involves a multi-step process that includes the reaction of 4-(diphenylacetyl)piperazine with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain 2-[4-(Diphenylacetyl)-1-piperazinyl]pyrimidine in its pure form.

Scientific Research Applications

2-[4-(Diphenylacetyl)-1-piperazinyl]pyrimidine has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, 2-[4-(Diphenylacetyl)-1-piperazinyl]pyrimidine has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for cancer treatment.

properties

Product Name

2-[4-(Diphenylacetyl)-1-piperazinyl]pyrimidine

Molecular Formula

C22H22N4O

Molecular Weight

358.4 g/mol

IUPAC Name

2,2-diphenyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C22H22N4O/c27-21(25-14-16-26(17-15-25)22-23-12-7-13-24-22)20(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,20H,14-17H2

InChI Key

WDIXXOMXGWLXTG-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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